molecular formula C23H23NO6S3 B14941098 dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B14941098
M. Wt: 505.6 g/mol
InChI Key: DNONTHAWHVLAJL-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the acryloyl group and the dithiole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Addition: The acryloyl group allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .

Scientific Research Applications

Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C23H23NO6S3

Molecular Weight

505.6 g/mol

IUPAC Name

dimethyl 2-(6-ethoxy-2,2-dimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C23H23NO6S3/c1-7-15(25)24-14-10-9-12(30-8-2)11-13(14)16(19(31)23(24,3)4)22-32-17(20(26)28-5)18(33-22)21(27)29-6/h7,9-11H,1,8H2,2-6H3

InChI Key

DNONTHAWHVLAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=C

Origin of Product

United States

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